H-Leu-Lys-Leu-OH

Description

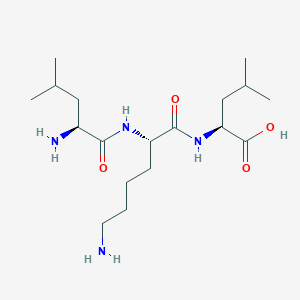

H-Leu-Lys-Leu-OH is a linear tripeptide composed of three amino acid residues: leucine (Leu), lysine (Lys), and leucine (Leu). Its molecular formula is C₁₈H₃₆N₄O₄, with a calculated molecular weight of 372.5 g/mol (derived from atomic composition). The lysine residue introduces a positively charged ε-amino group, which may enhance solubility in aqueous environments and facilitate interactions with negatively charged biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C18H36N4O4 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1 |

InChI Key |

BGZCJDGBBUUBHA-KKUMJFAQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Leu-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as the protecting group for the amino acids. The synthesis involves the following steps:

Attachment of the first amino acid: The first amino acid, protected by Fmoc, is attached to the resin.

Deprotection: The Fmoc group is removed using a base such as piperidine.

Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Lys-Leu-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid residues, particularly at the lysine side chain.

Reduction: Reduction reactions can be used to modify the peptide’s structure.

Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.

Substitution: Various reagents can be used depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of reduced peptides.

Scientific Research Applications

Peptide Synthesis

Overview : H-Leu-Lys-Leu-OH is widely used as a building block in the synthesis of peptides. It plays a crucial role in developing new pharmaceuticals and biotechnological applications.

Key Findings :

- Building Block : this compound serves as an essential component in constructing larger peptide chains, allowing for the exploration of new therapeutic agents.

- Synthesis Methods : Solid-phase peptide synthesis (SPPS) is commonly employed to incorporate this compound into larger peptides, achieving high purity and yield .

Drug Development

Overview : The unique sequence of this compound can be utilized to create targeted therapies, particularly in cancer treatment.

Case Studies :

- Targeted Therapies : Research indicates that peptides containing this compound can enhance the efficacy of drug delivery systems by improving cellular uptake and specificity towards cancer cells .

- Clinical Trials : Ongoing clinical trials are investigating the use of this compound derivatives in combination therapies for various cancers .

Biotechnology

Overview : In biotechnology, this compound aids in protein engineering, contributing to the design of proteins with specific functionalities.

Applications :

- Enzyme Engineering : The compound is used to improve enzyme activity or stability for industrial processes, enhancing the efficiency of biocatalysis .

- Biomolecular Studies : It serves as a model compound for studying peptide interactions and cellular mechanisms .

Neurobiology Research

Overview : this compound is instrumental in neurobiology studies, particularly those related to neuropeptides.

Research Insights :

- Neuropeptide Studies : It aids researchers in understanding the roles of neuropeptides in neurological functions and disorders, contributing to advancements in treatments for conditions like depression and anxiety .

- Mechanistic Studies : Investigations into how this compound interacts with neural receptors have provided insights into potential therapeutic targets .

Cosmetic Formulations

Overview : The compound is also incorporated into skincare products for its potential benefits in skin repair and anti-aging.

Commercial Applications :

- Skincare Products : this compound is featured in various cosmetic formulations aimed at enhancing skin hydration and elasticity .

- Market Growth : The demand for peptides in cosmetics has surged due to their effectiveness and safety profiles, with this compound being a prominent ingredient.

Mechanism of Action

The mechanism of action of H-Leu-Lys-Leu-OH involves its interaction with specific molecular targets. The peptide can bind to cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity. The peptide can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tripeptides with ACE-Inhibitory Activity

Leu-Lys-Pro (LKP)

- Structure : Leu-Lys-Pro (LKP) is a tripeptide derived from bonito fish protein, studied extensively for its angiotensin-converting enzyme (ACE) inhibitory activity .

- Mechanism : LKP binds to ACE via hydrophobic interactions and hydrogen bonds with residues in the enzyme's active site (e.g., Gln281 and Lys511). It acts as a mixed-type inhibitor with an IC₅₀ value of 0.318 μM , indicating strong potency .

- Key Differences : Unlike H-Leu-Lys-Leu-OH, LKP contains a proline residue at the C-terminus, which imposes structural rigidity. This rigidity may enhance target binding specificity compared to the more flexible leucine-terminated this compound.

H-Pro-His-Leu-OH

- Structure : This tripeptide includes proline (Pro) and histidine (His) , which confer unique conformational and catalytic properties.

- No ACE inhibition data are provided, but its structure suggests possible enzyme interaction .

Dipeptides with Varied Residues

H-Leu-Leu-OH

- Structure : A homodimeric dipeptide (Leu-Leu) with a molecular weight of 244.33 g/mol .

- This dipeptide is often used as a model for studying peptide aggregation or hydrophobic interactions .

H-Trp-Leu-OH

- Structure : Composed of tryptophan (Trp) and leucine, this dipeptide has a molecular weight of 317.38 g/mol .

- Key Feature : The indole group in tryptophan enables UV fluorescence , making it useful in spectroscopic studies. Its hydrophobic profile differs significantly from this compound due to the absence of lysine .

H-D-Leu-Leu-OH

- Molecular weight: 244.33 g/mol .

- Application: D-amino acid-containing peptides are often explored for enhanced metabolic stability in drug design .

Peptides with Protective Groups

H-Leu-Lys(Z)-OH

- Structure: Lysine is modified with a carbobenzoxy (Z) group, protecting its ε-amino group during solid-phase synthesis. Molecular weight: 393.48 g/mol .

- Utility : Protective groups like Z are critical in peptide synthesis to prevent undesired side reactions. The unprotected lysine in this compound may facilitate direct interaction in biological assays .

Comparative Data Table

Biological Activity

H-Leu-Lys-Leu-OH is a peptide that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is a tripeptide composed of leucine (Leu) and lysine (Lys) residues. The synthesis of this peptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis. The choice of synthesis method can significantly affect the yield and purity of the final product. For instance, SPPS has been reported to yield high-purity peptides with minimal side products, while microwave-assisted methods can enhance reaction rates but may require careful optimization to avoid undesired byproducts .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogs. Research indicates that peptides derived from cathelicidin-BF, which include leucine-rich sequences, exhibit significant antitumor activity. These peptides can disrupt cancer cell membranes, leading to cell death through mechanisms involving mitochondrial pathways and the release of cytochrome C .

Table 1: Antitumor Activity of this compound Derivatives

| Peptide Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B1-L-3 | MCF-7 | 15 | Membrane disruption |

| B1-L-6 | U87 | 10 | Mitochondrial pathway activation |

| This compound | HUH-7 | 20 | Induction of apoptosis |

These findings suggest that this compound may serve as a lead compound for developing novel cancer therapeutics.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that peptides with similar structures can effectively inhibit the growth of Staphylococcus aureus by disrupting bacterial cell walls and membranes. The mechanism involves the formation of pores in the bacterial membrane, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 5 µM | Membrane disruption |

| Escherichia coli | 10 µM | Pore formation |

Cancer Therapy Case Study

A notable case study involved the evaluation of this compound in combination with other therapeutic agents against drug-resistant cancer cell lines. The results indicated that this peptide could enhance the efficacy of conventional chemotherapeutics by increasing drug uptake and reducing resistance mechanisms .

Antimicrobial Application Case Study

In another study focusing on antimicrobial applications, this compound was incorporated into a hydrogel matrix designed for localized delivery. This formulation showed promising results in inhibiting bacterial growth in vitro and demonstrated biocompatibility, suggesting potential for clinical applications in wound healing .

Q & A

Q. How should interdisciplinary teams coordinate to study this peptide’s multifunctional roles?

- Methodological Answer : Define clear milestones (e.g., synthesis→characterization→in vitro testing) and assign roles based on expertise (e.g., organic chemists for synthesis, biologists for assays). Use collaborative platforms like LabArchives for real-time data sharing and version control .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.